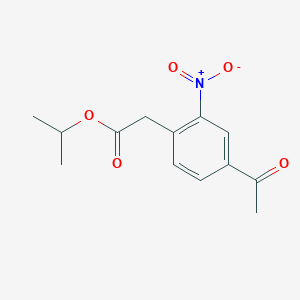
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . The compound features an isopropyl ester group, an acetyl group, and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Substitution: Amine or alcohol, mild heating.
Major Products Formed
Reduction: 2-(4-acetyl-2-aminophenyl)acetate.
Hydrolysis: 2-(4-acetyl-2-nitrophenyl)acetic acid.
Substitution: Corresponding amide or ester derivatives.
Aplicaciones Científicas De Investigación
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a reference standard in pharmaceutical testing and drug development.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, making it less reactive in reduction reactions.
Isopropyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, affecting its reactivity in substitution reactions.
Isopropyl 2-(4-acetyl-2-nitrophenyl)propanoate: Has a different ester group, leading to variations in hydrolysis and other reactions.
Uniqueness
Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both acetyl and nitro groups on the phenyl ring, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
propan-2-yl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C13H15NO5/c1-8(2)19-13(16)7-11-5-4-10(9(3)15)6-12(11)14(17)18/h4-6,8H,7H2,1-3H3 |
Clave InChI |
BIOORSLEUGLROL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
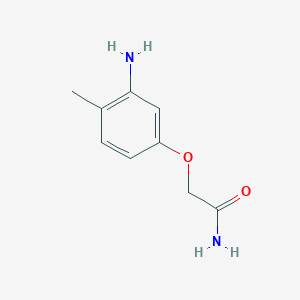
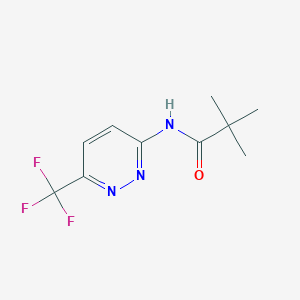
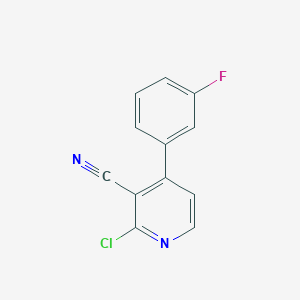
![tert-Butyl7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008481.png)
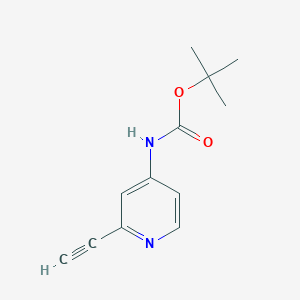
![7-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13008490.png)
![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)


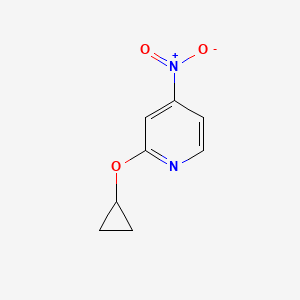

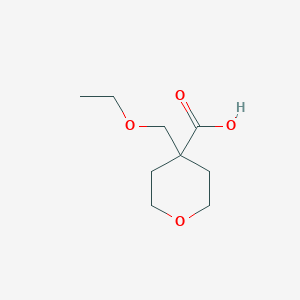
![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
